molecular formula C17H12N4O3S B2932025 1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 896058-29-0

1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2932025
CAS No.: 896058-29-0
M. Wt: 352.37
InChI Key: KNNQVTFAYQAEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one features a 3-nitrophenyl group attached to an ethanone moiety, which is linked via a sulfanyl bridge to a pyridazine ring substituted at the 6-position with a pyridin-4-yl group. Its molecular formula is C₁₇H₁₂N₄O₃S, with a molecular weight of 352.37 g/mol. The nitro group confers strong electron-withdrawing properties, while the pyridinyl-pyridazine core may enhance binding affinity in biological systems.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(13-2-1-3-14(10-13)21(23)24)11-25-17-5-4-15(19-20-17)12-6-8-18-9-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQVTFAYQAEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can be achieved through a multi-step process involving the formation of key intermediates. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Chemical Reactions Analysis

1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, thereby modulating the activity of the target. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-{[6-(3-Nitrophenyl)Pyridazin-3-yl]Sulfanyl}-1-(Pyrrolidin-1-yl)Ethan-1-One (BG15329)
  • Molecular Formula : C₁₆H₁₆N₄O₃S
  • Molecular Weight : 344.39 g/mol
  • Key Features : Replaces the pyridin-4-yl group with a pyrrolidinyl substituent.
  • Implications : The pyrrolidinyl group introduces a cyclic amine, enhancing solubility compared to the aromatic pyridinyl group in the target compound. This modification may alter pharmacokinetic properties .
1-[3-Amino-5-(Pyridin-4-yl)-1H-Indazol-1-yl]-2-(3-Nitrophenyl)Ethan-1-One (Compound 14)
  • Molecular Formula : C₂₀H₁₅N₅O₃
  • Molecular Weight : 373.37 g/mol
  • Key Features: Substitutes the pyridazine ring with an indazole core and adds an amino group.
Adamantyl Pyridinyl Sulfinyl/Sulfonyl Derivatives (Compounds 19–20)
  • Examples :
    • 1-(Adamantan-1-yl)-2-(Pyridine-4-Sulfinyl)Ethan-1-One (Compound 19)
    • 1-(Adamantan-1-yl)-2-(Pyridine-4-Sulfonyl)Ethan-1-One (Compound 20)
  • Molecular Weight : ~335–367 g/mol
  • Key Features : Replace the nitroaryl group with a bulky adamantane moiety and sulfinyl/sulfonyl linkages.
  • Sulfonyl groups are more stable against oxidation than sulfanyl bridges .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Predicted)
Target Compound C₁₇H₁₂N₄O₃S 352.37 ~2.1 Low (due to nitro group)
BG15329 C₁₆H₁₆N₄O₃S 344.39 ~1.8 Moderate (pyrrolidinyl)
Compound 14 (Indazole derivative) C₂₀H₁₅N₅O₃ 373.37 ~1.5 Low (rigid indazole core)
Compound 19 (Adamantyl sulfinyl) C₁₈H₂₁NO₃S 335.43 ~3.5 Very low (high lipophilicity)

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

The compound 1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A nitrophenyl group.
  • A pyridazinyl group.
  • A sulfanyl moiety.

This structural composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have been shown to possess anti-tubercular properties with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . Although specific data on the nitrophenyl-pyridazinyl compound is limited, its structural analogs suggest a potential for similar activity.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The presence of the nitrophenyl group is known to enhance binding affinity to certain enzymes, which could lead to therapeutic effects by modulating their activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Specific Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Cellular Pathways : By interacting with cellular receptors or enzymes, it may alter signaling pathways critical for disease progression.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can significantly reduce cellular viability in cancer cell lines. For instance, studies on pyridazine derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis .

Structure-Activity Relationship (SAR)

Extensive SAR studies on related compounds indicate that modifications in the pyridazine ring can enhance biological activity. For example, the introduction of various substituents at specific positions on the ring has been correlated with increased potency against target enzymes .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassIC50/IC90 ValuesReference
Anti-tubercularPyridazine Derivatives3.73 - 4.00 μM
Enzyme InhibitionNitrophenyl CompoundsNot Specified
CytotoxicityPyridazine AnaloguesNontoxic to HEK-293

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.